molecular formula C14H15NO2 B1631964 Bis(3-methoxyphenyl)amine CAS No. 92248-06-1

Bis(3-methoxyphenyl)amine

Cat. No. B1631964
CAS RN: 92248-06-1
M. Wt: 229.27 g/mol
InChI Key: SUTJWELGLJHXGI-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)amine is a compound with the molecular formula C14H15NO2 . It is also known by other names such as 3-Methoxy-N-(3-methoxyphenyl)aniline and Benzenamine, 3-methoxy-N-(3-methoxyphenyl)- . The molecular weight of this compound is 229.27 g/mol .


Molecular Structure Analysis

The molecular structure of Bis(3-methoxyphenyl)amine consists of two phenyl rings each substituted with a methoxy group and connected by an amine group . The InChI code for this compound is InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 .


Physical And Chemical Properties Analysis

Bis(3-methoxyphenyl)amine has several computed properties. It has a molecular weight of 229.27 g/mol, an XLogP3 of 3.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 229.110278721 g/mol . It has a topological polar surface area of 30.5 Ų and a heavy atom count of 17 . The compound is a solid or liquid at room temperature .

Scientific Research Applications

1. Application in the Production of Bio-based Polybenzoxazines

  • Summary of Application: Bio-based polybenzoxazines are being researched as alternatives to petroleum-based benzoxazines due to environmental implications . They have several applications, including coatings (anticorrosion and antifouling), adhesives (highly crosslinked network, outstanding mechanical and thermal capabilities), and flame retardants (with the high charring capability) .
  • Results/Outcomes: Bio-based polybenzoxazines have shown promising results in terms of their mechanical, thermal, and chemical characteristics . They have been found to be effective in coatings, adhesives, and flame-retardant thermosets due to their anticorrosion, ecologically friendly, affordable, and low water absorption properties .

3. Modulation of π-Bridged Units in Hole-Transporting Materials

  • Summary of Application: Bis(3-methoxyphenyl)amine is used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
  • Results/Outcomes: The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility . The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .

4. Modulation of π-Bridged Units in Hole-Transporting Materials

  • Summary of Application: Bis(3-methoxyphenyl)amine is used to modulate the electron-deficiency of the π-bridged units in hole-transporting materials (HTMs) for improving hole mobility and the performances of perovskite solar cells (PSC) devices .
  • Results/Outcomes: The as-designed HTMs exhibit better performance with large Stokes shifts, small exciton binding energy, better stability, good solubility and higher hole mobility. The values of hole mobility for the molecules are 1.07 × 10 −2, 1.47 × 10 −2 and 1.60 × 10 −1 cm 2 V −1 s −1, respectively .

Safety And Hazards

Bis(3-methoxyphenyl)amine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While specific future directions for Bis(3-methoxyphenyl)amine are not available, related compounds have been used in the development of materials for perovskite solar cells . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

3-methoxy-N-(3-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTJWELGLJHXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578736
Record name 3-Methoxy-N-(3-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(3-methoxyphenyl)amine

CAS RN

92248-06-1
Record name 3-Methoxy-N-(3-methoxyphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cupric acetate (2.1 mmol) and pyridine (0.25 ml) were added to a vigorously stirred solution of 3-methoxyaniline (1 mmol) and 3-methoxyphenylboronic acid (2 mmol) in dry methylene chloride (3.5 ml), under a nitrogen atmosphere. The reaction mixture was stirred at room temperature for 72 h (the progress of the reaction was monitored by TLC). N-(3-Methoxyphenyl)-3-methoxyaniline (3c) was isolated by direct flash chromatography of the crude reaction mixture following preabsorption on silica gel. Yield (3c): 25%; EI-MS 229 (M+) [Lit.: Urgaonkar, S.; Verkade, J. G. J. Org. Chem. 2004, 69, 9135-9142].
[Compound]
Name
Cupric acetate
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Fischer, C Sparr - Tetrahedron, 2018 - Elsevier
The impact of electronic and steric factors on the selectivity of the electrophilic aromatic substitution amounts to several limitations in accessing specific substitution patterns. …
Number of citations: 13 www.sciencedirect.com
D Wright, U Gubler, WE Moerner… - The Journal of …, 2003 - ACS Publications
The photorefractive properties of the hole-transporting polymer poly(methyl-bis-(3-methoxyphenyl)-(4-propylphenyl)amine)siloxane (MM-PSX-TAA) doped with the photorefractive …
Number of citations: 36 pubs.acs.org
N Fukui, WY Cha, S Lee, S Tokuji, D Kim… - Angewandte Chemie …, 2013 - Wiley Online Library
Creating cool fusion: The oxidative fusion of meso-(diarylamino) porphyrins depends heavily on the structures of the diarylamino groups. Bridged diarylamino groups result in the …
Number of citations: 86 onlinelibrary.wiley.com
Y Suzuki, N Fukui, K Murakami… - Asian Journal of …, 2013 - Wiley Online Library
Palladium‐catalyzed aminations of bulky aryl halides such as meso‐bromoporphyrins and 9‐haloanthracenes with diarylamines provided efficient syntheses of meso‐aminoporphyrins …
Number of citations: 20 onlinelibrary.wiley.com
C Fischer, C Sparr - Synlett, 2018 - thieme-connect.com
Arylated heterocyclic fluorophores are particularly useful scaffolds for numerous applications, such as bioimaging or synthetic photochemistry. While variation of the substitution pattern …
Number of citations: 14 www.thieme-connect.com
S Kothavale, N Sekar - Dyes and Pigments, 2017 - Elsevier
A novel strategy for the synthesis of triphenylamine based and methoxy supported deep red emitting push-pull chromophores is developed. The methoxy groups though not in …
Number of citations: 43 www.sciencedirect.com
JS Ward, RS Nobuyasu, MA Fox… - The Journal of …, 2019 - ACS Publications
Thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) are known to occur in organic D–A–D and D–A systems where the donor group …
Number of citations: 39 pubs.acs.org
H Akhavan-Tafti, R DeSilva, Z Arghavani… - The Journal of …, 1998 - ACS Publications
A new class of peroxidase substrates has been developed which produces chemiluminescence upon enzymatic oxidation. A wide variety of N-alkylacridancarboxylic acid derivatives …
Number of citations: 48 pubs.acs.org
KH Jensen - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
G Chakraborti, S Paladhi, T Mandal… - The Journal of Organic …, 2018 - ACS Publications
The Ullmann-type cross coupling of a variety of aromatic, aliphatic amines with aryl halides is reported using a CuI-based catalytic system in combination with an easily accessible …
Number of citations: 57 pubs.acs.org

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